molecular formula C17H22N4O3S3 B4898869 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4898869
M. Wt: 426.6 g/mol
InChI Key: VFDMTSYBTPAPGS-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or its derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Sulfonylation and Carboxamidation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiadiazole or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
  • N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

Uniqueness

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of the ethylsulfanyl group, which may impart distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S3/c1-3-25-17-20-19-16(26-17)18-15(22)13-8-10-21(11-9-13)27(23,24)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMTSYBTPAPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 4
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N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

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